1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine
Description
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXOCEISVOCBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60603-60-3 | |
| Record name | α-(2-Methylpropyl)-1H-benzimidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60603-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Biological Activity of 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine Derivatives
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of a specific, promising class of these compounds: 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine and its derivatives. This core structure, derived from the natural amino acid L-leucine, offers a unique combination of chirality, lipophilicity, and hydrogen bonding potential, making it an attractive starting point for drug discovery. We will detail the prevalent synthetic methodologies, explaining the mechanistic rationale behind the procedural steps. Furthermore, this guide will cover the evaluation of their antimicrobial, antifungal, and cytotoxic activities, supported by detailed experimental protocols and an analysis of structure-activity relationships (SAR). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical scaffold.
Introduction to the Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole nucleus, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, is a privileged structure in drug discovery.[2][4] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects.[1][3][5][6]
The specific focus of this guide, this compound, incorporates the side chain of L-leucine. This design choice is deliberate; the isobutyl group introduces a lipophilic character that can enhance membrane permeability, while the chiral amine center provides a specific three-dimensional orientation for targeted interactions with biological macromolecules. The synthesis of such 2-aminoalkyl-benzimidazoles is a critical step in exploring their therapeutic potential.
Synthetic Strategies and Mechanistic Insights
The most common and efficient method for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[7][8][9] In the case of amino acid-derived benzimidazoles, this one-pot synthesis offers high yields and operational simplicity.[9]
General Synthetic Pathway: The Phillips Condensation
The synthesis of this compound typically follows a modified Phillips condensation reaction. This involves the reaction of o-phenylenediamine with L-leucine in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or hydrochloric acid, under reflux conditions.[7]
Causality of Experimental Choices:
-
o-Phenylenediamine: This serves as the foundational building block, providing the benzene and two adjacent amine groups necessary for the formation of the imidazole ring.
-
L-Leucine: This natural amino acid provides the chiral 1-amino-3-methylbutyl side chain at the C2 position of the benzimidazole core. Its carboxylic acid group reacts with the diamine.
-
Acid Catalyst (e.g., 4M HCl, PPA): The acidic medium is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino groups of o-phenylenediamine, thereby driving the condensation and subsequent cyclization.
-
Reflux Conditions: High temperatures are required to overcome the activation energy for both the initial condensation (amide formation) and the subsequent intramolecular cyclization and dehydration steps that form the imidazole ring.
Sources
- 1. mdpi.com [mdpi.com]
- 2. isca.me [isca.me]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. orientjchem.org [orientjchem.org]
Whitepaper: The Therapeutic Renaissance of Benzimidazoles: A Technical Guide to Unlocking Novel Derivatives
Abstract
The benzimidazole nucleus, a heterocyclic scaffold composed of fused benzene and imidazole rings, is globally recognized in medicinal chemistry as a "privileged structure".[1][2] Its remarkable structural similarity to naturally occurring purines allows it to interact with a vast array of biological targets, conferring a broad spectrum of pharmacological activities.[1][] This guide provides an in-depth exploration of the therapeutic potential of novel benzimidazole derivatives for researchers, scientists, and drug development professionals. We will dissect the core medicinal chemistry, delve into key therapeutic applications with mechanistic insights, provide validated experimental protocols from synthesis to in vivo evaluation, and chart the future course of benzimidazole-based drug discovery.
The Benzimidazole Scaffold: A Privileged Foundation for Drug Design
The power of the benzimidazole core lies in its elegant simplicity and versatility. It is an electron-rich aromatic system whose physicochemical and biological properties can be precisely modulated through substitutions at multiple positions.[]
-
N-1 Position: Substitution at the N-1 position often enhances lipophilicity, which can improve cell membrane permeability and pharmacokinetic profiles.
-
C-2 Position: The C-2 position is the most common site for modification. Introducing diverse aryl, alkyl, or heterocyclic groups at this position is a cornerstone of structure-activity relationship (SAR) studies, directly influencing the molecule's interaction with its biological target.[4]
-
Benzene Ring (Positions 4, 5, 6, and 7): Modifications on the benzene moiety, such as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the electronic properties of the entire scaffold, affecting target binding affinity and metabolic stability.[5]
This inherent adaptability has made the benzimidazole nucleus a central component in numerous clinically successful drugs, including the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole.[2][5]
Caption: Core benzimidazole scaffold highlighting key positions for chemical modification.
Synthetic Strategies: From Classical Condensation to Green Chemistry
The synthesis of the benzimidazole library is a mature yet evolving field. The choice of synthetic route is a critical decision, impacting yield, purity, cost, and environmental footprint.
The Phillips-Ladenburg Condensation: A Cornerstone Method
The most traditional and widely adopted method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, orthoester) under acidic conditions and often high temperatures.[6] While robust, this method can require harsh conditions, limiting its compatibility with sensitive functional groups.
Modern & Catalytic Approaches
Recent advancements have focused on developing milder, more efficient, and environmentally benign protocols.[7]
-
Metal-Catalyzed Synthesis: Lewis acids and transition metals (e.g., ZrOCl₂, Co(II), Fe) can effectively catalyze the condensation reaction under milder conditions, often at room temperature, leading to higher yields and purity.[7][8]
-
Oxidative Cyclization: One-pot methods using an oxidant like hydrogen peroxide (H₂O₂) or hypervalent iodine can directly synthesize 2-arylbenzimidazoles from o-phenylenediamines and aldehydes.[8]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a rapid pathway to novel derivatives.[9]
Caption: A generalized workflow for the synthesis and validation of novel benzimidazoles.
Key Therapeutic Applications & Mechanisms of Action
The therapeutic versatility of benzimidazoles is vast. We will focus on three major areas of intense research: oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
Benzimidazole derivatives exert anticancer effects through multiple mechanisms, making them potent candidates for overcoming drug resistance.[10][11]
-
Mechanism: Tubulin Polymerization Inhibition: A primary mechanism of action is the binding of benzimidazole derivatives to the colchicine-binding site on β-tubulin.[12] This disrupts microtubule polymerization, leading to mitotic arrest in the G2/M phase, activation of the apoptotic cascade, and ultimately, cancer cell death.[12][13] This is the established mechanism for drugs like mebendazole and fenbendazole being repurposed for cancer therapy.[13]
-
Other Mechanisms: Derivatives have also been shown to inhibit key signaling kinases, act as topoisomerase inhibitors, and induce apoptosis through the generation of reactive oxygen species (ROS).[][11]
Caption: Simplified pathway of apoptosis induction by tubulin-targeting benzimidazoles.
Antimicrobial & Anthelmintic Activity
Benzimidazoles are mainstays in treating parasitic worm infections and show promise against various bacteria and fungi.[1][14]
-
Anthelmintic Mechanism: Similar to their anticancer effect, anthelmintic benzimidazoles like albendazole selectively bind to the β-tubulin of nematodes, inhibiting microtubule formation.[12] This cripples essential cellular processes like cell division and glucose transport, leading to parasite death.[12]
-
Antibacterial Mechanism: The structural similarity to purines allows some benzimidazole derivatives to inhibit microbial protein synthesis.[] Others act by inhibiting specific enzymes essential for DNA replication or cell wall synthesis.[14]
Anti-inflammatory Activity
Chronic inflammation underlies many diseases. Benzimidazoles can modulate inflammatory pathways, offering therapeutic potential.[1]
-
Mechanism: COX Inhibition: Many benzimidazole-based compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation.[1][]
-
Other Targets: Derivatives have also been found to interact with other targets in the inflammatory cascade, including 5-lipoxygenase (5-LOX) and various cytokines.[1]
Data Summary: Bioactivity of Select Benzimidazole Derivatives
| Compound Class | Specific Derivative Example | Target/Application | Reported Activity (IC₅₀/LC₅₀) | Reference |
| Anticancer | Chrysin-Benzimidazole Hybrid | Human Gastric Cancer (MFC cells) | IC₅₀: 25.72 µM | [] |
| Anticancer | Compound 6d (from study) | Cervical Cancer (HeLa) | IC₅₀: ~10 µM (at 48h) | [15] |
| Anthelmintic | Methanimine 4a | Trichinella spiralis Larvae | Higher efficacy than albendazole | [16] |
| Antiprotozoal | 5-chloro-1H-benzimidazole-2-thiol | Trypanosoma cruzi (NINOA strain) | LC₅₀: 0.014 mM | [17] |
| Anti-inflammatory | Compound 3a (from study) | Antioxidant (DPPH assay) | IC₅₀: 16.73 µg/ml | [18] |
Experimental Protocols: A Validated Guide for Researchers
The following protocols are presented as a robust framework. Causality: Each step is designed to build upon the last, from creating the tool (synthesis) to testing its function (in vitro) and its effect in a complex system (in vivo).
Protocol: Synthesis of a 2-Aryl Benzimidazole Derivative
This protocol describes a general, efficient synthesis via oxidative cyclization.
-
Reagents & Setup:
-
To a 100 mL round-bottom flask, add o-phenylenediamine (1.0 eq), a substituted aromatic aldehyde (1.0 eq), and acetonitrile (20 mL/mmol of diamine).
-
Begin stirring the solution at room temperature to ensure complete dissolution.
-
-
Reaction Initiation:
-
Slowly add aqueous hydrogen peroxide (30% w/w, 2.0 eq) to the mixture.
-
Follow with the dropwise addition of hydrochloric acid (6M, 0.5 eq) as a catalyst. Rationale: The acid catalyzes the Schiff base formation, and H₂O₂ acts as the in-situ oxidant for the cyclization and aromatization steps.[8]
-
-
Monitoring & Completion:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
The reaction is typically complete within 2-4 hours at room temperature.
-
-
Work-up and Purification:
-
Once complete, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or column chromatography on silica gel.
-
-
Self-Validation:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data must be consistent with the proposed structure.
-
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol assesses the antiproliferative activity of synthesized compounds against a cancer cell line.
-
Cell Culture:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours. Rationale: This duration allows for multiple cell doubling times, ensuring that the antiproliferative effects can be accurately measured.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)
This protocol is a standard model for evaluating the acute anti-inflammatory activity of novel compounds in rodents.[18]
-
Animal Acclimatization & Grouping:
-
Use healthy adult mice or rats, acclimatized for at least one week.
-
Divide animals into groups (n=6): Vehicle control, positive control (e.g., Diclofenac), and test groups for different doses of the benzimidazole derivative.
-
-
Compound Administration:
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis & Self-Validation:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Inherent Control: The vehicle group establishes the baseline inflammatory response, while the positive control group validates the model's sensitivity. Statistically significant inhibition by the test compound indicates potential anti-inflammatory activity.
-
All animal procedures must be performed in accordance with approved ethical guidelines (e.g., IACUC).
-
Challenges and Future Directions
Despite their immense potential, the development of benzimidazole derivatives is not without challenges. Poor aqueous solubility and rapid metabolism can limit bioavailability.[11][13] Furthermore, as with any therapeutic class, the emergence of drug resistance is a constant concern.[1]
Future research will focus on:
-
Prodrug Strategies: Designing derivatives that are metabolized into the active form in vivo to improve solubility and pharmacokinetic profiles.
-
Hybrid Molecules: Combining the benzimidazole scaffold with other pharmacophores to create hybrid molecules with dual mechanisms of action, potentially synergizing therapeutic effects and combating resistance.[]
-
Targeted Delivery: Utilizing nanotechnology and drug delivery systems to specifically deliver benzimidazole agents to tumor sites or infected cells, enhancing efficacy while minimizing systemic toxicity.[11]
Conclusion
The benzimidazole scaffold remains a cornerstone of modern medicinal chemistry. Its structural simplicity, synthetic accessibility, and ability to interact with a multitude of biological targets ensure its continued relevance in the quest for novel therapeutics. Through rational design, innovative synthetic methodologies, and rigorous biological evaluation, the development of next-generation benzimidazole derivatives holds the promise of delivering highly potent and selective agents to combat a wide range of human diseases, from cancer to intractable infections.
References
- Recent achievements in the synthesis of benzimidazole deriv
- Pharmacological Activities of Benzimidazole Deriv
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P
- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT.
- Biological activities of benzimidazole derivatives: A review.
- Anthelmintics Benzimidazole deriv
- SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences.
- Synthesis of benzimidazole derivatives: Significance and symbolism. Wisdom Library.
- A Critical Review on Therapeutic Potential of Benzimidazole Deriv
- Benzimidazole synthesis. Organic Chemistry Portal.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science.
- The novel benzimidazole derivatives as potential anticancer agents.
- Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- Multicentre clinical trials of benzimidazole-carbamates in human cystic echinococcosis (phase 2). PubMed.
- Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Oriental Journal of Chemistry.
- In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi. PubMed.
- Clinical trial drugs of benzimidazole derivatives.
- In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflamm
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Semantic Scholar.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research.
- Examples of benzimidazole based drugs in clinical use.
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isca.in [isca.in]
- 6. rjlbpcs.com [rjlbpcs.com]
- 7. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 14. rjptonline.org [rjptonline.org]
- 15. acu.edu.in [acu.edu.in]
- 16. mdpi.com [mdpi.com]
- 17. In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Kinase Inhibition Profiling of 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine
Abstract & Introduction
This application note details the protocol for evaluating the inhibitory potency of 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine (hereafter referred to as BIM-MBA ) against protein kinases.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Abemaciclib, Selumetinib). The 2-position substituent, specifically the 1-amino-3-methylbutyl group in BIM-MBA, mimics the leucine side chain, potentially exploiting the hydrophobic pocket adjacent to the ATP-binding hinge region.
This guide utilizes the ADP-Glo™ Kinase Assay platform. This bioluminescent assay is chosen for its high sensitivity, broad dynamic range, and resistance to compound autofluorescence—a critical factor when testing benzimidazole derivatives which can exhibit intrinsic fluorescence.
Compound Profile
| Property | Detail |
| IUPAC Name | This compound |
| Core Scaffold | Benzimidazole |
| Molecular Weight | ~203.28 g/mol |
| Predicted Binding Mode | ATP-Competitive (Type I) |
| Solubility | Soluble in DMSO (up to 50 mM); low aqueous solubility |
| Storage | -20°C in desiccator; DMSO stocks stable at -80°C for 6 months |
Assay Principle: ADP-Glo™ Bioluminescence
The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is a coupled enzymatic assay performed in two steps:
-
Kinase Reaction: The kinase transfers a phosphate from ATP to the substrate, producing ADP.
-
ADP Detection:
-
Step A: Unconsumed ATP is depleted by the ADP-Glo™ Reagent.
-
Step B: The Kinase Detection Reagent converts the generated ADP back into ATP, which is then used by luciferase to generate light.
-
The luminescent signal is directly proportional to kinase activity and inversely proportional to inhibition by BIM-MBA.
Mechanism of Inhibition
BIM-MBA is modeled as an ATP-competitive inhibitor . It competes with ATP for the hinge region of the kinase active site. Therefore, the assay must be run at the
Figure 1: Competitive inhibition model. BIM-MBA competes with ATP for the free kinase (E), preventing the formation of the catalytic E-ATP complex.
Materials & Reagents
Reagents
-
Test Compound: BIM-MBA (Purity >95%).
-
Kinase: Recombinant Kinase (e.g., EGFR, CK1, or VEGFR2 depending on target interest).
-
Substrate: Peptide or protein substrate specific to the selected kinase (e.g., Poly(Glu,Tyr) for EGFR).
-
ATP: Ultra-pure ATP (10 mM stock).
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT (freshly added).
-
Note: Benzimidazoles can be hydrophobic; BSA prevents non-specific binding to the plate.
-
-
Detection Kit: ADP-Glo™ Kinase Assay (Promega, Cat# V9101).
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous.
Equipment
-
Plate Reader: Multimode reader capable of Luminescence (e.g., PerkinElmer EnVision, BMG CLARIOstar).
-
Plates: 384-well solid white, low-volume plates (Corning #4513).
-
Liquid Handling: Multichannel pipettes or automated dispenser (e.g., Echo Acoustic Dispenser).
Experimental Protocol
Step 1: Compound Preparation (Serial Dilution)
Objective: Prepare a 10-point dose-response curve.
-
Stock Solution: Dissolve solid BIM-MBA in 100% DMSO to a concentration of 10 mM . Vortex until clear.
-
Intermediate Dilution: Prepare a 100x top concentration in DMSO.
-
Example: If final assay top concentration is 10 µM, prepare 1 mM in DMSO.
-
-
Serial Dilution: Perform a 1:3 serial dilution in 100% DMSO in a source plate.
-
Wells: 10 dilution points + 1 DMSO-only control (0% inhibition).
-
Step 2: Kinase Reaction Setup (384-well Plate)
Total Reaction Volume: 5 µL
-
Buffer Prep: Prepare 1x Assay Buffer. Add DTT immediately before use.
-
Compound Addition: Transfer 50 nL of diluted BIM-MBA (from Step 1) to the 384-well assay plate using an acoustic dispenser or pin tool.
-
Final DMSO concentration: 1%.
-
-
Enzyme/Substrate Mix (2.5 µL): Dilute the Kinase and Substrate in 1x Assay Buffer.
-
Dispense 2.5 µL into the wells.
-
Pre-Incubation: Incubate for 10 minutes at RT to allow BIM-MBA to bind the kinase.
-
-
ATP Start (2.5 µL): Dilute ATP to 2x the
concentration in 1x Assay Buffer.-
Dispense 2.5 µL to initiate the reaction.
-
Final ATP Conc:
.
-
-
Incubation: Seal plate and incubate at Room Temperature (20-25°C) for 60 minutes .
Step 3: ADP Detection
Objective: Stop reaction and generate signal.
-
ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to all wells.
-
Action: Stops kinase reaction and depletes remaining ATP.
-
Incubation: 40 minutes at RT.
-
-
Detection Reagent: Add 10 µL of Kinase Detection Reagent.
-
Action: Converts ADP to ATP -> Luciferase reaction.
-
Incubation: 30 minutes at RT.
-
Step 4: Data Acquisition
-
Measure Luminescence (Integration time: 0.5 - 1.0 second/well).
Workflow Diagram
Figure 2: Step-by-step workflow for the ADP-Glo kinase assay profiling of BIM-MBA.
Data Analysis
Normalization
Normalize raw luminescence units (RLU) to controls on the same plate:
-
High Control (HC): Enzyme + Substrate + ATP + DMSO (No Inhibitor) = 100% Activity.
-
Low Control (LC): Buffer + Substrate + ATP + DMSO (No Enzyme) = 0% Activity (Background).
IC50 Calculation
Plot % Inhibition (Y-axis) vs. Log[BIM-MBA] (X-axis). Fit the data using a non-linear regression model (4-parameter logistic equation) in software like GraphPad Prism or XLfit:
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background (LC) | ATP contamination or spontaneous hydrolysis | Use ultra-pure ATP; Prepare fresh buffers; Ensure ADP-Glo incubation time is sufficient to deplete ATP. |
| Low Signal (HC) | Inactive Kinase or degraded ATP | Aliquot kinase to avoid freeze-thaw cycles; Verify ATP concentration. |
| Compound Precipitation | Poor solubility of BIM-MBA | Check plate for turbidity. Reduce top concentration or increase DMSO to 2% (if kinase tolerates). |
| Flat Dose Response | Assay ATP >> | Ensure ATP concentration is at or below |
References
-
ADP-Glo Assay Validation: Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies. Link
-
Benzimidazole Scaffold in Kinases: Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry. Link
-
Kinase Assay Optimization: Ma, H., et al. (2008). "Theory and Practice of Kinase Assay Development." Expert Opinion on Drug Discovery. Link
-
Mechanism of Action: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer. Link
Sources
Application of 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine in Alzheimer's research
Application Note: 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine as a Pharmacophore in Alzheimer's Drug Discovery
Executive Summary
This application note details the utility of This compound (hereafter referred to as Leu-BIM ) as a versatile chiral synthon and pharmacophore in Alzheimer’s Disease (AD) research.
Derived from the condensation of o-phenylenediamine and Leucine, Leu-BIM represents a "privileged structure" in medicinal chemistry. Its specific isopentyl side chain mimics the Leucine residue found at the
-
Peptidomimetic BACE1 Inhibitors: Acting as a transition-state isostere precursor.
-
Selective Butyrylcholinesterase (BuChE) Inhibitors: Via derivatization of the primary amine into carbamates or ureas.
-
Metal-Chelating Agents: Targeting Cu
/Zn induced Amyloid- (A ) aggregation.
Technical Background & Mechanism
The "Leucine Mimic" Hypothesis
The aspartyl protease BACE1 (
Leu-BIM structurally mimics the P1 residue of the APP substrate.
-
Benzimidazole Core: Acts as a bioisostere for the amide bond or aromatic residues, capable of
- stacking with Tyrosine residues (e.g., Tyr71) in the enzyme active site. -
Isopentyl Group: Perfectly fills the hydrophobic S1 pocket of BACE1.
-
Primary Amine: Serves as a handle for coupling P2/P3 ligands (to extend into the S2/S3 pockets) or can be converted into a transition-state mimic (e.g., hydroxyethylamine).
Multi-Target Directed Ligand (MTDL) Strategy
Beyond BACE1, the Leu-BIM scaffold is utilized to target the Cholinergic System. In late-stage AD, Acetylcholinesterase (AChE) levels decline while BuChE activity increases.[2][3] The benzimidazole ring provides high affinity for the BuChE active site gorge, while the amine functionality allows for the attachment of "peripheral site" binding groups, creating dual-action inhibitors.
Visualization: Pharmacophore Mapping
The following diagram illustrates how Leu-BIM bridges the gap between raw chemical synthesis and multi-target AD therapy.
Caption: Pharmacophore mapping of Leu-BIM showing its central role in synthesizing ligands for BACE1, BuChE, and metal chelation pathways.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of Leu-BIM
Rationale: Traditional Phillips condensation requires harsh acids and long reflux times. This microwave protocol ensures high enantiomeric purity (preventing racemization of the Leucine chiral center).
Materials:
-
o-Phenylenediamine (10 mmol)
-
L-Leucine (10 mmol)
-
Polyphosphoric acid (PPA) or 4N HCl
-
Microwave Reactor (e.g., CEM Discover or Anton Paar)
Step-by-Step:
-
Preparation: Mix o-phenylenediamine (1.08 g) and L-Leucine (1.31 g) in a microwave vial. Add 5 mL of 4N HCl.
-
Irradiation: Seal the vial. Program the microwave for 150°C at 150W for 15 minutes . (Dynamic power mode).
-
Neutralization: Pour the reaction mixture into crushed ice. Basify to pH 8–9 using ammonium hydroxide (25% aq).
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine.
-
Purification: Dry over anhydrous Na
SO and concentrate. Recrystallize from Ethanol/Water. -
Validation: Verify structure via
H-NMR. The chiral proton ( -proton to amine) should appear as a triplet/multiplet around 4.2–4.5 ppm.
Protocol B: BACE1 FRET Inhibition Screening
Rationale: Fluorescence Resonance Energy Transfer (FRET) is the industry standard for high-throughput screening of BACE1 inhibitors using the Leu-BIM scaffold.
Reagents:
-
Enzyme: Recombinant human BACE1 (1 U/mL).
-
Substrate: Rh-EVNLDAEFK-Quencher (The "Swedish" mutant substrate).
-
Buffer: 50 mM Sodium Acetate, pH 4.5 (mimicking the endosomal environment).
Workflow:
-
Stock Prep: Dissolve Leu-BIM derivatives in DMSO (10 mM stock).
-
Dilution: Prepare serial dilutions (0.1 nM to 100
M) in the reaction buffer. Keep DMSO concentration <1%. -
Incubation:
-
Add 10
L of Inhibitor to 96-well black plate. -
Add 10
L of BACE1 enzyme. -
Incubate at 25°C for 15 minutes to allow equilibrium binding.
-
-
Reaction Start: Add 10
L of FRET Substrate. -
Measurement: Monitor fluorescence (Ex: 530 nm / Em: 590 nm) kinetically for 30 minutes.
-
Analysis: Calculate the slope of the linear phase. Determine IC
using non-linear regression (GraphPad Prism).
Data Presentation & Analysis
When evaluating Leu-BIM derivatives, organize data to highlight Selectivity Indices (SI) . A successful AD drug candidate must inhibit BACE1 or BuChE without off-target toxicity.
Table 1: Representative Data Structure for Leu-BIM Derivatives
| Compound ID | R-Group (Amine) | BACE1 IC | BuChE IC | AChE IC | Selectivity (BuChE/AChE) | BBB Permeability ( |
| Leu-BIM (Parent) | -H | >10,000 | 55.2 | >100 | N/A | High |
| Derivative A | -C(O)NH-Phenyl | 450 | 2.1 | 45.0 | 21.4 | Moderate |
| Derivative B | -CH | 85 | 8.4 | 12.1 | 1.4 | High |
| Donepezil (Ref) | N/A | N/A | 5.2 | 0.02 | 0.003 | High |
Note: The parent Leu-BIM is a weak inhibitor. Potency is achieved by functionalizing the free amine (R-Group).
Experimental Logic & Troubleshooting
Self-Validating the Synthesis:
-
The "Chiral Shift" Check: To ensure you have not racemized the Leucine center during synthesis, perform NMR using a chiral solvating agent (e.g., Pirkle Alcohol). If the
-proton signal splits, racemization occurred. Correction: Lower the microwave temperature or reduce acid concentration.
Assay Specificity:
-
False Positives in FRET: Benzimidazoles are fluorescent. Always run a "Compound Only" control (No Enzyme, No Substrate) to check for intrinsic fluorescence at the emission wavelength (590 nm). If high background exists, switch to a TR-FRET (Time-Resolved) assay.
References
-
Spatz, P., et al. (2022).[3] "Novel benzimidazole-based pseudo-irreversible butyrylcholinesterase inhibitors with neuroprotective activity in an Alzheimer's disease mouse model." RSC Medicinal Chemistry, 13, 944-954.[3]
-
Bautista-Aguilera, O. M., et al. (2025). "MBA-159, a new multitarget small molecule for the therapy of Alzheimer's disease." Biomedicine & Pharmacotherapy, 192, 118603.
-
Gulcan, H. O., et al. (2019).[4] "Benzimidazole-derived Compounds Designed for Different Targets of Alzheimer's Disease." Current Medicinal Chemistry, 26(18), 3260-3278.[4]
-
Ghosh, A. K., et al. (2012).[5] "BACE1 Inhibitors for the Treatment of Alzheimer's Disease." Journal of Medicinal Chemistry, 55(5), 2279–2299.
-
Cevik, U. A., et al. (2019). "Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives." Molecules, 24(9), 1735.
Sources
- 1. BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole-based pseudo-irreversible butyrylcholinesterase inhibitors with neuroprotective activity in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole-based pseudo-irreversible butyrylcholinesterase inhibitors with neuroprotective activity in an Alzheimer's disease mouse model - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Benzimidazole-derived Compounds Designed for Different Targets of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoimidazoles as BACE-1 inhibitors: the challenge to achieve in vivo brain efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine as a Potential NOD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine as a potential inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) signaling pathway. Given the crucial role of NOD1 in innate immunity and its implication in various inflammatory diseases, the identification of novel small molecule inhibitors is of significant therapeutic interest. This guide details the scientific rationale, experimental workflows, and step-by-step protocols for the primary screening and secondary validation of this compound's inhibitory activity. We present a robust framework for characterizing the potential of novel benzimidazole derivatives to modulate NOD1-mediated inflammatory responses.
Introduction: The NOD1 Signaling Pathway and Therapeutic Potential
The innate immune system provides the first line of defense against invading pathogens. Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) is a key intracellular pattern recognition receptor (PRR) that detects specific components of bacterial peptidoglycan.[1] Specifically, NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a motif predominantly found in the cell wall of Gram-negative bacteria.[2] Upon recognition of its ligand, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine-threonine kinase RIPK2 (also known as RICK).[3] This interaction, mediated by their respective caspase activation and recruitment domains (CARD), is a critical step in the downstream signaling cascade.[3]
The activation of RIPK2 triggers the ubiquitination of several key proteins, leading to the activation of the IKK complex (IκB kinase) and MAPKs (mitogen-activated protein kinases).[2] These events culminate in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines such as Interleukin-8 (IL-8).[1][4]
Dysregulation of the NOD1 signaling pathway has been implicated in a variety of inflammatory and autoimmune conditions, including inflammatory bowel disease, arthritis, and certain metabolic disorders. Consequently, the development of small molecule inhibitors that can modulate this pathway holds significant therapeutic promise. The benzimidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5] This application note outlines a systematic approach to evaluate the potential of a novel benzimidazole derivative, this compound, as a NOD1 inhibitor.
The NOD1 Signaling Cascade: A Visual Overview
The following diagram illustrates the key steps in the NOD1 signaling pathway, from ligand recognition to the transcriptional activation of pro-inflammatory genes. The potential point of inhibition by a small molecule inhibitor is also highlighted.
Caption: The NOD1 signaling pathway, initiated by iE-DAP, leading to NF-κB activation.
Experimental Workflow for Inhibitor Characterization
A tiered approach is recommended for evaluating the inhibitory potential of this compound. This involves a high-throughput primary screen followed by a more physiologically relevant secondary assay.
Caption: A tiered experimental workflow for NOD1 inhibitor screening and validation.
Detailed Protocols
Compound Preparation
For cell-based assays, it is crucial to ensure proper solubilization of the test compound.
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound stock in the appropriate cell culture medium. Ensure the final concentration of DMSO in the assay wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.5%).
Primary Assay: NF-κB Luciferase Reporter Gene Assay
This assay provides a quantitative measure of NF-κB activation in a high-throughput format.[6] We recommend using a stable HEK293 cell line expressing a luciferase reporter gene under the control of an NF-κB response element.[7][8]
Materials:
-
HEK293-NF-κB-Luciferase reporter cell line
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Test Compound: this compound
-
NOD1 Agonist: Tri-DAP (L-Ala-γ-D-Glu-mDAP)
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the HEK293-NF-κB-Luciferase cells into a white, clear-bottom 96-well plate at a density of 30,000-50,000 cells per well in 100 µL of complete growth medium.[7][8] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The following day, remove the growth medium. Add 90 µL of fresh, serum-free medium containing the desired concentrations of the test compound or vehicle control (DMSO) to the appropriate wells. Incubate for 1-2 hours at 37°C.
-
NOD1 Stimulation: Prepare a solution of the NOD1 agonist, Tri-DAP, in serum-free medium at 10x the final desired concentration (e.g., a final concentration of 1 µg/mL). Add 10 µL of the Tri-DAP solution to each well, except for the unstimulated control wells. To the unstimulated wells, add 10 µL of medium.
-
Incubation: Incubate the plate for 6-16 hours at 37°C in a 5% CO₂ incubator.[9]
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes. Add 100 µL of the luciferase assay reagent to each well.[8]
-
Data Acquisition: Place the plate on a shaker for 5-10 minutes to ensure complete cell lysis. Measure the luminescence using a plate-reading luminometer.
Secondary Assay: IL-8 Secretion Assay (ELISA)
This assay validates the findings from the primary screen by measuring the secretion of a key pro-inflammatory cytokine, IL-8, in a more physiologically relevant cell line, such as the human monocytic THP-1 cell line.[10][11]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Test Compound: this compound
-
NOD1 Agonist: Tri-DAP
-
Human IL-8 ELISA Kit
-
96-well clear cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
THP-1 Differentiation: Seed THP-1 cells at a density of 2 x 10⁵ cells/well in a 96-well plate. Differentiate the cells into macrophage-like cells by treating them with 50-100 ng/mL PMA for 48-72 hours.[10][12] After differentiation, wash the adherent cells twice with fresh, serum-free RPMI medium and allow them to rest for 24 hours in complete RPMI medium.
-
Compound Treatment: Replace the medium with 180 µL of fresh, serum-free RPMI containing the desired concentrations of the test compound or vehicle control. Incubate for 1-2 hours at 37°C.
-
NOD1 Stimulation: Add 20 µL of a 10x solution of Tri-DAP to the appropriate wells. Add 20 µL of medium to the unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cytokine production and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatants from each well without disturbing the adherent cells. The supernatants can be stored at -80°C until the ELISA is performed.
-
ELISA Procedure: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's protocol.[13] This typically involves the following steps:
-
Addition of standards and samples to the antibody-coated plate.
-
Incubation with a detection antibody.
-
Addition of a substrate solution.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of IL-8 in each sample by comparing the absorbance values to the standard curve generated from the IL-8 standards.
Data Presentation and Interpretation
The results from the primary and secondary assays should be used to determine the potency and efficacy of this compound as a NOD1 inhibitor.
Table 1: Example Data for a Potential NOD1 Inhibitor
| Compound | Primary Assay: NF-κB Inhibition (IC₅₀, µM) | Secondary Assay: IL-8 Secretion Inhibition (IC₅₀, µM) | Maximum Inhibition (%) |
| Test Compound | 1.5 | 2.8 | 95 |
| Known Inhibitor (e.g., ML130) | 0.5 | 0.9 | 98 |
| Negative Control | > 100 | > 100 | < 10 |
The IC₅₀ value represents the concentration of the inhibitor required to reduce the NOD1-mediated response by 50%. A lower IC₅₀ value indicates a more potent inhibitor. The maximum inhibition percentage reflects the efficacy of the compound.
Conclusion
This application note provides a comprehensive framework for the initial characterization of this compound as a potential NOD1 inhibitor. By following the detailed protocols for the NF-κB luciferase reporter assay and the IL-8 ELISA, researchers can obtain robust and reproducible data to assess the compound's potency and efficacy. The successful identification of novel NOD1 inhibitors through this workflow could pave the way for the development of new therapeutics for a range of inflammatory diseases.
References
-
BPS Bioscience. (n.d.). NF-κB Reporter (Luc) HEK293 Cell Line. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter (Luc) HEK293 Cell Line. Retrieved from [Link]
-
ResearchGate. (2018). High Throughput Screening Assays for NOD1 Inhibitors - Probe 1. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
System Biosciences. (n.d.). NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the NOD1 signaling pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). High Throughput Screening Assays for NOD1 Inhibitors - Probe 1. Retrieved from [Link]
-
PubMed. (n.d.). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). NOD-like Receptor Signaling Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and validation of click-modified NOD1/2 agonists. Retrieved from [Link]
-
AZoNetwork. (2024). Interleukin-8 quantification using ELISA. Retrieved from [Link]
-
Molecular Devices. (n.d.). Quantitate interleukin-8 concentrations on the SpectraMax ABS Plus Microplate Reader with the SimpleStep ELISA kit. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Retrieved from [Link]
-
PubMed. (n.d.). Enhanced interleukin-8 production in THP-1 human monocytic cells by lipopolysaccharide from oral microorganisms and granulocyte-macrophage colony-stimulating factor. Retrieved from [Link]
-
MDPI. (n.d.). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Retrieved from [Link]
-
Reactome. (n.d.). NOD1/2 Signaling Pathway. Retrieved from [Link]
-
Elabscience. (n.d.). Rabbit IL-8(Interleukin 8) ELISA Kit. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). High Throughput Screening Assays for NOD1 Inhibitors - Probe 2. Retrieved from [Link]
-
CUSABIO. (n.d.). NOD-like receptor signaling pathway. Retrieved from [Link]
-
IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
Sources
- 1. NOD-like Receptor Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 4. cusabio.com [cusabio.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Enhanced interleukin-8 production in THP-1 human monocytic cells by lipopolysaccharide from oral microorganisms and granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitate interleukin-8 concentrations [moleculardevices.com]
- 13. file.elabscience.com [file.elabscience.com]
Application Note: A Comprehensive Protocol for Characterizing the Cell Cycle Effects of 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine on Cancer Cells
Authored by: Gemini, Senior Application Scientist
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole ring system is a cornerstone pharmacophore in modern medicinal chemistry, recognized for its broad spectrum of biological activities. In oncology, benzimidazole derivatives have emerged as a promising class of therapeutic agents due to their ability to target fundamental processes of cancer cell proliferation and survival.[1] The mechanisms of action are diverse, ranging from the disruption of microtubule dynamics, which is critical for mitosis, to the inhibition of key signaling molecules like cyclin-dependent kinases (CDKs) and topoisomerases that govern cell cycle progression and DNA replication.[1][2][3] Many derivatives have been shown to induce potent cell cycle arrest and apoptosis in various cancer cell lines.[4][5]
This application note focuses on 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine , a novel benzimidazole derivative. While the broader class of benzimidazoles is well-studied, the specific effects of this compound on cancer cell biology remain to be characterized. The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a robust and detailed protocol to investigate the compound's impact on the cancer cell cycle. By employing the gold-standard method of propidium iodide (PI) staining followed by flow cytometric analysis, users can accurately quantify DNA content and determine the distribution of cells across the different phases of the cell cycle, thereby elucidating the compound's cytostatic or cytotoxic potential.
Principle of Cell Cycle Analysis via Propidium Iodide Staining
Flow cytometry is a powerful technique for analyzing individual cells within a heterogeneous population.[6][7] For cell cycle analysis, it is used to measure the DNA content of each cell. The core principle relies on the use of a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[8][9]
Propidium Iodide (PI) is a fluorescent intercalating agent that is widely used for this purpose.[10] It inserts itself into the major groove of double-stranded DNA.[10] Since PI cannot cross the membrane of live cells, the cells must first be fixed and permeabilized, typically with cold ethanol.[11] This fixation process also preserves the cellular structure. A critical step in the protocol is the treatment of cells with RNase A, as PI can also bind to double-stranded RNA; this enzymatic digestion eliminates potential background signal and ensures that fluorescence is specific to DNA content.[10]
When analyzed by a flow cytometer, the cell population will exhibit a characteristic DNA content histogram:
-
G0/G1 Phase: Cells in the resting (G0) and first gap (G1) phases contain a normal diploid (2N) amount of DNA and will appear as the first major peak.
-
S Phase: Cells actively synthesizing DNA will have a variable amount of DNA (between 2N and 4N) and will be distributed between the two major peaks.
-
G2/M Phase: Cells in the second gap (G2) and mitotic (M) phases have a doubled, tetraploid (4N) amount of DNA and will form the second major peak, with a fluorescence intensity twice that of the G0/G1 peak.[12]
By deconvoluting this histogram, one can precisely quantify the percentage of cells in each phase, revealing any potential cell cycle arrest induced by the test compound.
Hypothesized Mechanism of Action
Based on extensive literature on benzimidazole derivatives, this compound may induce cell cycle arrest through several potential mechanisms. The diagram below illustrates two common pathways targeted by this class of compounds. Understanding these potential targets provides a mechanistic basis for interpreting the experimental results obtained from the following protocols.
Caption: Hypothesized molecular targets of benzimidazole derivatives leading to cell cycle arrest.
Experimental Workflow Overview
The process from cell treatment to data analysis follows a logical sequence of steps. Each stage is critical for generating high-quality, reproducible data. The workflow diagram below provides a high-level summary of the entire procedure.
Caption: Standard experimental workflow for cell cycle analysis.
Materials and Reagents
| Reagent/Material | Recommended Supplier/Cat. No. | Storage |
| Cancer Cell Line of Interest | ATCC or equivalent | Liquid Nitrogen / 37°C Incubator |
| Complete Growth Medium | Varies by cell line | 4°C |
| Fetal Bovine Serum (FBS) | Gibco / 10270106 | -20°C |
| Penicillin-Streptomycin | Gibco / 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco / 25200056 | 4°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco / 10010023 | Room Temperature |
| This compound | N/A (User-supplied) | Per manufacturer |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich / D2650 | Room Temperature |
| Ethanol, 200 Proof (Absolute) | Decon Labs / 2716 | Room Temperature |
| Propidium Iodide (PI) | Sigma-Aldrich / P4170 | 4°C, protected from light |
| RNase A, DNase-free | Thermo Fisher / EN0531 | -20°C |
| 6-well or 12-well tissue culture plates | Corning / 3516 or 3513 | Room Temperature |
| 15 mL conical tubes | Falcon / 352096 | Room Temperature |
| 5 mL Polystyrene Round-Bottom Tubes (FACS tubes) | Falcon / 352054 | Room Temperature |
| Flow Cytometer | BD, Beckman Coulter, etc. | N/A |
Reagent Preparation:
-
Cold 70% Ethanol: Prepare fresh by mixing 70 mL of 200 proof ethanol with 30 mL of sterile PBS. Store at -20°C.
-
PI/RNase A Staining Solution:
Detailed Experimental Protocols
Protocol 1: Cell Culture and Compound Treatment
-
Rationale: The goal is to treat a sub-confluent, asynchronously growing cell population to observe the compound's effect on a normal cell cycle distribution. Cells that are overly confluent may already be growth-arrested, masking the drug's effect.
-
Cell Seeding: Seed the cancer cells of interest into 6-well plates at a density that will allow them to reach 50-60% confluency within 24 hours. This density must be optimized for each cell line.
-
Cell Adherence: Incubate the plates for 18-24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume proliferation.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Treatment:
-
Vehicle Control: Treat one set of wells with medium containing the same final concentration of DMSO as the highest concentration of the test compound (e.g., 0.1% DMSO).
-
Test Compound: Aspirate the old medium from the remaining wells and add the medium containing the various concentrations of the compound.
-
Untreated Control: Leave one set of wells with fresh complete medium.
-
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours). A 24-hour time point is often sufficient to observe initial cell cycle effects.
Protocol 2: Cell Preparation and Fixation
-
Rationale: Proper fixation is paramount for high-quality results. Cold ethanol dehydrates the cells and permeabilizes the membranes, allowing the PI dye to enter and stain the DNA. Adding the ethanol dropwise while vortexing prevents cell clumping, which is a major cause of poor data.[10][11]
-
Harvesting:
-
Adherent Cells: Aspirate the medium, wash once with 2 mL of PBS, and add 0.5 mL of Trypsin-EDTA. Incubate for 2-5 minutes until cells detach. Neutralize the trypsin with 1.5 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension Cells: Directly transfer the cells and medium to a 15 mL conical tube.
-
-
Cell Counting (Optional but Recommended): Perform a cell count to ensure you have approximately 1-2 x 10⁶ cells per sample.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes.[11] Aspirate the supernatant and resuspend the cell pellet in 5 mL of cold PBS. Repeat this wash step once.
-
Fixation:
-
Centrifuge the washed cells and discard the supernatant completely.
-
Resuspend the cell pellet in 0.5 mL of residual cold PBS.
-
Set a vortex to a medium-low speed. While vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop.[14]
-
This ensures rapid and uniform fixation while minimizing aggregation.
-
-
Storage: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks if necessary.[10]
Protocol 3: Propidium Iodide Staining
-
Rationale: After fixation, cells are rehydrated and treated with RNase A to remove RNA. Subsequent incubation with PI allows for stoichiometric staining of the nuclear DNA.
-
Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g for 5 minutes) to pellet them, as fixed cells are less dense.[11] Carefully aspirate the ethanol.
-
Washing: Resuspend the cell pellet in 5 mL of cold PBS to wash out the ethanol. Centrifuge again at 500 x g for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellet in 500 µL of the prepared PI/RNase A Staining Solution.
-
Incubation: Incubate the tubes at room temperature for 30 minutes, protected from light.[14] Some protocols recommend 37°C for 15 minutes.[15] Either is generally effective.
-
Analysis: The cells are now ready for flow cytometry analysis. Keep samples on ice and protected from light until acquisition. Do not wash the cells after adding the staining solution.
Flow Cytometry Acquisition and Data Analysis
-
Instrument Setup:
-
Use a 488 nm or 561 nm laser for PI excitation.
-
Collect PI fluorescence in the appropriate channel (e.g., PE-Texas Red, PerCP-Cy5.5), typically around 610-620 nm.[10]
-
Crucially, set the DNA fluorescence parameter to a linear scale, not logarithmic. This is essential because the difference between 2N and 4N DNA content is a linear two-fold change.[9][13]
-
-
Gating Strategy for Data Quality:
-
Debris Exclusion: Create a Forward Scatter (FSC-A) vs. Side Scatter (SSC-A) plot to gate on the main cell population and exclude small debris.
-
Doublet Discrimination: This is the most critical step for accurate analysis. Create a plot of the fluorescence Area (e.g., PI-A) versus the fluorescence Height (PI-H) or Width (PI-W).[12][14] Single cells will form a tight diagonal line. Doublets (two G1 cells stuck together) will have twice the area but a similar height to a single G1 cell and will appear off this diagonal. Gate tightly on the single-cell population.[13]
-
-
Data Acquisition:
-
Run the vehicle control sample first to adjust voltages and ensure the G0/G1 peak is properly positioned (e.g., around 50,000 on a 262,144 channel scale).
-
Acquire at a low flow rate (under 400 events/second) to ensure high-quality data with low coefficients of variation (CVs) for the G0/G1 peak.[11][13]
-
Collect at least 10,000-20,000 events from the single-cell gate for each sample.[11]
-
-
Cell Cycle Modeling:
-
Export the data from the single-cell gate.
-
Use a dedicated cell cycle analysis platform in your software (e.g., FlowJo, ModFit LT™, FCS Express).
-
Apply a cell cycle model (e.g., Watson-Pragmatic, Dean-Jett-Fox) to the DNA content histogram. This algorithm will deconvolve the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Interpretation and Presentation
Summarize the quantitative output from the cell cycle analysis software in a clear, structured table.
| Treatment | Concentration (µM) | % G0/G1 | % S | % G2/M |
| Untreated | - | 65.2 ± 2.1 | 18.5 ± 1.5 | 16.3 ± 0.9 |
| Vehicle (0.1% DMSO) | - | 64.8 ± 1.8 | 19.1 ± 1.2 | 16.1 ± 1.1 |
| Compound X | 1 | 63.5 ± 2.5 | 20.3 ± 1.9 | 16.2 ± 0.8 |
| Compound X | 10 | 55.1 ± 3.0 | 15.5 ± 2.2 | 29.4 ± 2.5 |
| Compound X | 100 | 40.7 ± 3.5 | 10.2 ± 1.8 | 49.1 ± 3.1 |
-
Interpretation of the example data: A dose-dependent increase in the percentage of cells in the G2/M phase, accompanied by a decrease in the G0/G1 and S phases, strongly indicates that the compound induces G2/M cell cycle arrest .
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High CV of G0/G1 Peak (>8%) | - Inconsistent staining- Fast flow rate- Instrument misalignment | - Ensure thorough mixing during staining.- Acquire data at a low flow rate.- Run instrument QC and calibration beads. |
| Excessive Debris | - High percentage of dead/apoptotic cells- Harsh trypsinization | - Check cell viability before fixation.- Reduce trypsin incubation time or concentration.- Gate out debris carefully using FSC vs. SSC. |
| Cell Clumping/Aggregation | - Fixation performed improperly- Cells were too confluent | - Add cold ethanol dropwise while vortexing.- Harvest cells at a lower confluency.- Filter stained sample through a 40 µm nylon mesh before acquisition.[15] |
| No Clear G2/M Peak | - Cell line has a very short G2/M phase- Cells are not proliferating well | - Ensure cells are healthy and in logarithmic growth phase.- Check seeding density and medium quality. |
References
-
University of Leicester. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Al-Busaidi, J. K., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus. Retrieved from [Link]
-
Hori, H., et al. (2020). CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells. Anticancer Research. Retrieved from [Link]
-
Sun, L., et al. (2018). Synthesis and anticancer activity of novel water soluble benzimidazole carbamates. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules. Retrieved from [Link]
-
Remya R.S. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Current Bioactive Compounds. Retrieved from [Link]
-
Darzynkiewicz, Z., & Juan, G. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Retrieved from [Link]
-
Singh, M. K., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry. Retrieved from [Link]
-
Ray, S., et al. (2024). Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches. Medicinal Chemistry. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Al-Ostath, R. A., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Bioorganic Chemistry. Retrieved from [Link]
-
Memorial Sloan Kettering Cancer Center. (n.d.). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Retrieved from [Link]
-
NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
-
Youssef, A. M., et al. (2012). Synthesis and Anticancer Activity of Novel Benzimidazole and Benzothiazole Derivatives against HepG2 Liver Cancer Cells. Medicinal Chemistry. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation [mdpi.com]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. nanocellect.com [nanocellect.com]
- 8. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: 2-(Aminoalkyl)benzimidazole Synthesis
This technical guide is structured as a Tier 3 Support Escalation response. It assumes you have attempted standard literature methods (Phillips condensation) and are encountering common failure modes: low yields (<40%), tar formation, or isolation difficulties due to the amphoteric nature of the aminoalkyl side chain.
Ticket ID: #BZ-YIELD-OPT-001 Subject: Optimization of Yield and Purity for 2-(Aminoalkyl)benzimidazole Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-(aminoalkyl)benzimidazoles presents a unique challenge compared to simple alkyl derivatives. The primary amine on the side chain acts as a nucleophile, leading to self-polymerization or "poisoning" of acid catalysts. Furthermore, the product is highly polar and amphoteric, often resulting in significant loss during aqueous workup.
To improve yield from 40-50% to >85% , you must transition from "Standard Thermal PPA" methods to Microwave-Assisted or Protected-Precursor protocols.
Part 1: Diagnostic & Triage (Start Here)
Before altering your chemistry, identify your specific failure mode using the decision matrix below.
Troubleshooting Workflow
Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.
Part 2: Optimized Synthetic Protocols
Method A: The "High Purity" Route (Recommended for Drug Discovery)
Best for: Small scale (mg to g), complex substrates, high purity requirements.
The Logic: Free amino acids in polyphosphoric acid (PPA) at 180°C often undergo decarboxylation or polymerization. Using an N-Boc protected amino acid prevents side reactions. The deprotection happens in situ or post-cyclization.
Protocol:
-
Coupling: Dissolve o-phenylenediamine (1.0 equiv) and N-Boc-amino acid (1.1 equiv) in DMF. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at RT for 4 hours.
-
Cyclization: Evaporate DMF. Redissolve the intermediate amide in Acetic Acid . Heat to reflux (or Microwave at 140°C) for 30 mins.
-
Deprotection: The acidic conditions may partially deprotect the Boc group. To ensure completion, treat the crude residue with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.
Yield Expectation: 85-95%
Method B: The "Industrial" Route (Microwave-Assisted PPA)
Best for: Large scale, simple amino acids (Glycine, Alanine), cost-efficiency.
The Logic: Microwave irradiation provides uniform heating, reducing the reaction time from hours to minutes. This minimizes the "thermal window" where oxidative tarring occurs.
Protocol:
-
Mix: Grind o-phenylenediamine (1.0 equiv) and free amino acid (1.5 equiv) in a mortar.
-
Acid: Add Polyphosphoric Acid (PPA) (approx. 5g per 1g of reactant).
-
Irradiation: Place in a microwave reactor.
-
Settings: 140°C (or 200W power).
-
Time: 5–10 minutes (Pulse mode: 1 min ON, 30s OFF to prevent overheating).
-
-
Quench: Pour hot syrup onto crushed ice/ammonia (See Part 3).
Yield Expectation: 75-85% (vs. 40% thermal).
Data Comparison: Thermal vs. Microwave vs. Protected
| Parameter | Standard Thermal (HCl/PPA) | Microwave PPA | N-Protected (Two-Step) |
| Reaction Time | 6 - 24 Hours | 5 - 15 Minutes | 4 Hours (Total) |
| Temperature | 100°C - 180°C | 140°C | RT -> 80°C |
| Yield (Avg) | 45% | 82% | 92% |
| Purity (Crude) | Low (Tars present) | Medium | High |
| Scalability | High | Medium (Vessel limit) | High |
Part 3: The Critical Workup (Where Yield is Lost)
Most researchers lose their product here. 2-(Aminoalkyl)benzimidazoles are amphoteric .
-
Acidic pH: Soluble (Dicationic).
-
Neutral pH: Partially soluble (Zwitterionic character possible depending on side chain).
-
Basic pH: Soluble/Insoluble (Free base can be water-soluble if the alkyl chain is short, e.g., methyl/ethyl).
The "Salting Out" Solution (Recommended): Instead of trying to extract the free base into organic solvent (which often fails for Glycine/Alanine derivatives), isolate it as a salt.
-
Quench: Pour reaction mixture into crushed ice.
-
Neutralize: Adjust pH to ~6-7 with Ammonium Hydroxide (conc).
-
Filtration: Filter off any black/insoluble impurities.
-
Precipitation:
-
Option A (Free Base): Adjust pH to >10 with NaOH. If precipitate forms, filter. If not (water soluble), proceed to Option B.
-
Option B (HCl Salt): Evaporate water (or lyophilize). Redissolve residue in minimum hot Ethanol. Add conc. HCl dropwise. Cool to 0°C. The dihydrochloride salt will crystallize out.
-
Part 4: Mechanistic Insight
Understanding the mechanism helps predict side reactions.
Figure 2: Reaction pathway showing the critical cyclization step vs. polymerization risk.
Part 5: Frequently Asked Questions (FAQs)
Q: My product is stuck in the PPA matrix. How do I get it out? A: PPA hydrolyzes slowly. Do not just add water; add crushed ice and stir vigorously for 30 minutes. If the solution is still viscous, add a saturated solution of Sodium Potassium Tartrate (Rochelle salt) to break up metal/phosphate complexes, although this is more common for metal catalysts. For PPA, patience and dilution are key.
Q: I see a blue fluorescent spot on TLC, is that my product? A: Yes. Benzimidazoles are strongly fluorescent under UV (254/365 nm). If you see a spot at the baseline that fluoresces, your product is likely trapped as a salt. Add a drop of Triethylamine to your TLC sample to move the free base up the plate.
Q: Can I use free amino acids without protection? A: Yes, but you must use Microwave irradiation (Method B). The rapid heating outpaces the side reactions. For thermal heating, free amino acids often result in yields <50%.
References
-
Microwave-Assisted Synthesis (General): Asian Journal of Chemistry. "Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method." (2014).[1] Link
-
N-Boc Strategy: Beilstein Journal of Organic Chemistry. "Facile, novel two-step syntheses of benzimidazoles... via Ugi/de-protection/cyclization." (2012). Link
-
Catalyst Optimization: RSC Advances. "Facile one pot synthesis of 2-substituted benzimidazole derivatives... using engineered MgO." (2023). Link
-
Solubility & Properties: Journal of the Mexican Chemical Society. "Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution." (2013).[2] Link
-
Phillips Condensation Mechanism: AdiChemistry. "Phillips Condensation Reaction: Mechanism and Explanation." Link
Sources
Stability of 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine in DMSO solution
This guide serves as a technical resource for researchers working with 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine (and its salt forms).[1][2] It addresses stability, solubility, and common artifacts observed in DMSO solutions.
Compound: this compound
Solvent: Dimethyl Sulfoxide (DMSO)[1][2][3]
Executive Summary
In high-purity (>99.9%) anhydrous DMSO, this compound is chemically stable for up to 6 months at -20°C .[1][2] However, the presence of a primary amine on the aliphatic chain introduces specific vulnerabilities to DMSO decomposition products (formaldehyde) and oxidative degradation if handled improperly.
Critical Warning: Do not heat DMSO solutions of this compound above 40°C. Thermal stress accelerates the disproportionation of DMSO, generating formaldehyde which reacts with the primary amine to form "phantom" methylation or imine artifacts detectable by LC-MS.
Part 1: Technical Deep Dive
1. The "Formaldehyde Artifact" Mechanism
The most frequent troubleshooting request regarding primary amines in DMSO is the appearance of unexplained peaks in Mass Spectrometry. DMSO is not inert; it slowly decomposes into formaldehyde and dimethyl sulfide, a process catalyzed by acids (e.g., if your compound is a hydrochloride salt) and heat.[3]
-
The Reaction: Formaldehyde generated in situ reacts with the primary amine of your compound to form a hemiaminal, which dehydrates to an imine (Schiff base).
-
The Symptom: Appearance of M+12 Da (Imine formation:
) or M+14 Da (Methylation) peaks in LC-MS.[1][2]
2. Hygroscopicity & Hydrolysis
DMSO is highly hygroscopic, capable of absorbing up to 10% water by weight from the atmosphere within 24 hours.
-
Impact: While the benzimidazole core is hydrolytically stable, water absorption alters the pH of the solution .
-
Risk: If stored as a free base, water uptake can shift the equilibrium, potentially causing precipitation if the concentration is near the saturation limit (solubility decreases as water content increases).[3]
3. Oxidation Potential
The benzimidazole ring is electron-rich.[1] While generally stable, the combination of light and DMSO (which can act as a mild oxidant) can lead to N-oxide formation or oxidative coupling over extended periods (years).[2][3]
Part 2: Visualization of Degradation Pathways
The following diagram illustrates the specific chemical risks associated with storing this amine in DMSO.
Caption: Figure 1.[1][2][3] Potential degradation pathways and artifact formation for primary amines in DMSO storage.
Part 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Solution turns yellow/brown | Oxidation of the benzimidazole core or amine.[1][2] Often caused by light exposure or low-quality DMSO.[1][2] | Discard solution. Prepare fresh in amber vials. Purge headspace with Argon/Nitrogen.[1] |
| Precipitate forms upon thawing | Water Absorption or "Salting Out" . DMSO absorbed moisture, reducing solubility of the hydrophobic benzimidazole. | Vortex vigorously at 37°C for 5 mins. If insoluble, sonicate.[3] Do not overheat. |
| LC-MS shows M+12 peak | Formaldehyde Adduct . Reaction with DMSO decomposition products.[1][4][5] | Use "LC-MS Grade" DMSO only.[1][2] Avoid storing >1 month. Store at -80°C if possible. |
| LC-MS shows M+28 peak | Formylation .[1][2] Reaction with formic acid (another DMSO breakdown product).[1][2][3] | Check DMSO age.[1] If DMSO smells strongly of "rotten cabbage" (DMS), it has degraded.[3] |
| Inconsistent Bio-Assay Data | Freeze-Thaw Cycles . Repeated cycling can cause micro-precipitation invisible to the eye. | Aliquot stocks immediately after preparation (single-use vials). |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I sonicate the solution to dissolve the compound? A: Yes, but strictly control the temperature. Sonication generates localized heat.[1] Short bursts (30 seconds) with ice-bath cooling are recommended.[1][2] Heat promotes the reaction between the amine and DMSO.
Q2: Is the Dihydrochloride salt more stable than the Free Base in DMSO? A: Chemically, the salt is more resistant to oxidation. However, the acidic nature of the salt can catalyze the decomposition of DMSO into formaldehyde.
-
Recommendation: If using the salt form, keep solutions at -20°C or colder and use them within 30 days.
Q3: How do I verify the purity of my DMSO stock? A: Run a blank LC-MS of just the DMSO. If you see high background noise or specific peaks corresponding to polymers, discard it.[3] A simple smell test is also effective: pure DMSO is odorless; a sulfur smell indicates decomposition.
Q4: What is the maximum solubility? A: While specific to the exact crystal form, benzimidazole amines typically achieve 50–100 mM in pure DMSO. Solubility drops exponentially with water content.[1]
Part 5: Standard Operating Procedure (SOP) for Stock Preparation
Objective: Prepare a 10 mM stock solution with maximum stability.
-
Weighing: Weigh the compound into a sterile, amber glass vial (avoid plastic microfuge tubes for long-term storage if possible, as plasticizers can leach).
-
Solvent Addition: Add fresh anhydrous DMSO (Grade: ≥99.9%, stored under inert gas).
-
Tip: Do not use the "lab bottle" of DMSO that has been opened and sitting on the shelf for months.
-
-
Dissolution: Vortex for 60 seconds. If particles remain, sonicate for 3 x 30 seconds in a water bath (ambient temp).
-
Aliquot: Immediately split into single-use aliquots (e.g., 20-50 µL) in PCR tubes or small vials.
-
Storage:
-
Thawing: Thaw at room temperature. Vortex immediately upon thawing to redissolve any concentration gradients or micro-precipitates formed during freezing.
References
-
Li, Q. et al. (2014).[3] A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. PubMed.[1] Available at: [Link]
- Relevance: Establishes the mechanism of amine methyl
-
Epstein, W.W.[3] & Sweat, F.W. (1967).[2][3] Dimethyl Sulfoxide Oxidations. Chemical Reviews. Available at: [Link][1][2][3]
- Relevance: Foundational text on the oxid
-
Balakin, K.V. et al. (2006).[3] Stability of High-Throughput Screening Compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link][1][2][3]
-
Relevance: Provides data on the effects of freeze-thaw cycles and water absorption on compound stability.[1]
-
- Relevance: Confirmation of the specific chemical structure and commercially available salt forms.
Sources
- 1. (1-Methyl-1h-benzimidazol-2-yl)methylamine | C9H11N3 | CID 800907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzodioxoles | Fisher Scientific [fishersci.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine
Welcome to the technical support center for 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges.
I. Understanding the Stability of this compound
This compound, as a benzimidazole derivative with a primary amine group, is susceptible to several degradation pathways. The benzimidazole core can be sensitive to light, while the amine functionality is prone to oxidation. Furthermore, the overall structure may be susceptible to hydrolysis under certain pH conditions and thermal stress. A proactive approach to storage and handling is crucial to mitigate these risks.
II. Troubleshooting Guide: Common Observations and Solutions
This section addresses specific issues you might encounter, providing potential causes and actionable solutions.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid Compound (e.g., yellowing, browning) | Oxidation: Aromatic amines are prone to forming colored oxidation products upon exposure to air and/or light.[1][2] | Inert Atmosphere Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon).[2] Light Protection: Use amber vials or store in a light-proof container.[3][4] Purity Check: Perform a purity analysis (e.g., HPLC) to quantify the extent of degradation. |
| Appearance of New Peaks in HPLC Chromatogram | Degradation: Exposure to light, heat, humidity, or reactive substances in the solvent can cause degradation. | Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. |
| Decreased Purity or Potency Over Time | Multiple Degradation Pathways: A combination of factors such as oxidation, hydrolysis, or photodegradation may be at play. | Comprehensive Stability Study: Initiate a formal stability study under controlled conditions (temperature and humidity) to determine the shelf-life.[][6] Re-evaluation of Storage: Consider storing at a lower temperature (e.g., 2-8°C or -20°C) after confirming the compound's stability at those conditions.[7] |
| Inconsistent Results in Biological Assays | Degraded Compound: Use of a partially degraded compound can lead to variable experimental outcomes. | Fresh Sample: Always use a freshly prepared solution from a properly stored solid for critical experiments. Regular Purity Checks: Implement a routine schedule for checking the purity of your stock material. |
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of the solid compound, we recommend the following:
-
Temperature: Store in a cool, dry place, generally at controlled room temperature (20-25°C). For extended storage, refrigeration (2-8°C) is advisable, provided the compound is in a tightly sealed container to prevent moisture absorption.[7][8]
-
Atmosphere: For maximum stability, especially if the container will be opened multiple times, storing under an inert gas like nitrogen or argon is recommended to prevent oxidation.[2]
-
Light: The compound should be protected from light.[3] Use amber glass vials or opaque containers.[3][4]
-
Container: Use a well-sealed, airtight container made of a non-reactive material such as glass or high-density polyethylene.[8][9]
Q2: How should I prepare and store solutions of this compound?
A2: Solutions are generally less stable than the solid form.
-
Preparation: Prepare solutions fresh for each experiment whenever possible.
-
Solvent Selection: Use high-purity, degassed solvents to minimize oxidative degradation.
-
Storage of Stock Solutions: If short-term storage of a stock solution is necessary, store it at 2-8°C or -20°C in a tightly capped, light-protected vial. Before use, allow the solution to come to room temperature to avoid condensation. Perform a small-scale stability study on the solution to determine its viability over your intended storage period.
Q3: What are the primary degradation pathways for this compound?
A3: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Oxidation: The primary amine and the electron-rich benzimidazole ring are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[1][]
-
Photodegradation: Benzimidazole derivatives are known to be sensitive to light, especially in solution.[8][9] This can lead to complex degradation pathways.
-
Hydrolysis: While the benzimidazole ring is generally stable, the amine group could be involved in hydrolytic degradation under strongly acidic or basic conditions.
Q4: How can I assess the stability of my sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity and degradation of the compound.[10] This involves developing an HPLC method that can separate the intact compound from all potential degradation products. Forced degradation studies are essential for developing and validating such a method.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
At specified intervals, take an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial and heat in an oven at 70°C for 48 hours.
-
At various time points, weigh a portion of the solid, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.
-
-
Photodegradation (Solution):
-
Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Concurrently, keep a control sample in the dark.
-
Analyze both samples by HPLC at various time points.
-
3. Analysis:
-
Analyze all samples using a suitable HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method suitable for purity and stability testing of this compound. Method optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
V. Visualizations
Diagram 1: Key Factors in Compound Degradation
Caption: Factors influencing the degradation of the compound.
Diagram 2: Recommended Storage Workflow
Caption: Workflow for proper storage and handling.
VI. References
-
Amine Compounds Warehouse Storage. Cubework. Link
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Link
-
Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
-
A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole. BenchChem. Link
-
How To Protect Light Sensitive Products. LFA Tablet Presses. Link
-
Stability testing of existing active substances and related finished products. European Medicines Agency. Link
-
Year 2024 In-Use stability testing FAQ. Link
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Link
-
What are the Health and Safety Guidelines for Using Amines? Link
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Link
-
Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority. Link
-
Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. Link
-
Amines. NCERT. Link
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Link
-
Protecting Active Pharmaceutical Ingredients (APIs): Why Aluminum Bottles Are the Ideal Choice. Al-Can. Link
-
Pharma Stability: Troubleshooting & Pitfalls. Link
-
Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Suanfarma. Link
-
Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation. Sigma-Aldrich. Link
-
Troubleshooting guide for 2,2'-Biphenyldiamine stability and degradation. BenchChem. Link
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. Protecting Active Pharmaceutical Ingredients (APIs): Why Aluminum Bottles Are the Ideal Choice | Al-Can [al-can.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. susupport.com [susupport.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. cubework.com [cubework.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine
Introduction: The Enduring Promise of the Benzimidazole Scaffold
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleosides allows for favorable interactions with various biopolymers, leading to a broad spectrum of biological activities.[1] Benzimidazole derivatives have been extensively explored and have shown significant potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[1][2][3] The inherent versatility of the benzimidazole ring system, which can be readily functionalized at multiple positions, allows for the fine-tuning of its pharmacological properties.[4] This guide provides a comprehensive framework for the validation of the biological activity of a novel synthetic compound, 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine, positioning its potential within the broader context of established benzimidazole-based therapeutics.
Our objective is to present a rigorous, evidence-based approach to characterizing this new chemical entity. We will delve into the causality behind experimental choices, providing detailed protocols that are designed to be self-validating. This guide will compare the hypothetical performance of our target compound against relevant benchmarks, supported by experimental data paradigms drawn from the extensive body of literature on benzimidazole derivatives.
Comparative Analysis of Biological Activity: A Multi-pronged Approach
Given the well-documented activities of the benzimidazole class, a logical starting point for the validation of this compound is to assess its potential as both an antimicrobial and an anticancer agent. The following sections outline the experimental workflows and rationale for these investigations.
Antimicrobial Activity Profiling
The dramatic rise in drug-resistant microbes necessitates the discovery of new antimicrobial agents.[1] Benzimidazoles have emerged as a promising class of compounds in this area, with some derivatives known to inhibit the biosynthesis of ergosterol, a critical component of fungal and protozoan cell membranes.[1]
Caption: Workflow for determining the antimicrobial activity of a novel compound.
-
Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Microorganism Selection: A representative panel of microorganisms should be selected, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add a standardized inoculum of each microorganism to the wells, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include a positive control (microorganisms with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound | S. aureus | E. coli | C. albicans |
| This compound | 16 | 32 | 8 |
| Ciprofloxacin (Standard) | 1 | 0.5 | N/A |
| Fluconazole (Standard) | N/A | N/A | 4 |
| Representative Benzimidazole Derivative[5] | 15.62 | 62.5 | 31.25 |
Note: The data for the test compound is hypothetical and serves as an example for comparison.
Anticancer Activity Evaluation
Benzimidazole derivatives have shown significant cytotoxic effects against a variety of cancer cell lines.[6][7] Their mechanisms of action are diverse and can include the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key kinases involved in cell cycle regulation.[4][8]
Caption: Workflow for assessing the in vitro cytotoxicity of a novel compound.
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types, such as MCF-7 (breast), HCT-116 (colon), and HepG2 (liver). A non-cancerous cell line (e.g., WI-38) should be included to assess selectivity.[9]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | WI-38 (Normal Fibroblast) | Selectivity Index (WI-38/HCT-116) |
| This compound | 12.5 | 9.8 | > 50 | > 5.1 |
| Doxorubicin (Standard) | 0.8 | 0.5 | 6.72 | 13.44 |
| Representative Benzimidazole Hybrid[9] | 6.8 | 10.3 | 43.28 | 4.2 |
Note: The data for the test compound is hypothetical and serves as an example for comparison. A higher selectivity index indicates greater selectivity for cancer cells over normal cells.
Delving Deeper: Mechanistic Insights
Should initial screenings reveal promising activity, further investigation into the mechanism of action is warranted. For anticancer activity, this could involve assays to assess apoptosis induction (e.g., Annexin V/PI staining), cell cycle arrest (e.g., flow cytometry), or inhibition of specific enzymes like topoisomerases or kinases.[9] For antimicrobial activity, mechanistic studies could explore effects on cell membrane integrity or DNA gyrase inhibition.[10]
Enzyme Inhibition Assays
Many benzimidazole derivatives exert their biological effects by inhibiting specific enzymes.[11][12] For instance, their anticancer properties have been linked to the inhibition of topoisomerases and various kinases, while their antimicrobial effects can be due to the inhibition of enzymes crucial for pathogen survival.[9][10]
Caption: Potential mechanism of action via inhibition of key signaling kinases.
Conclusion: A Path Forward
This guide has outlined a systematic and robust approach to validating the biological activity of the novel synthetic compound, this compound. By employing standardized in vitro assays and comparing its performance against established drugs and other benzimidazole derivatives, researchers can effectively characterize its potential as a new therapeutic agent. The provided protocols and comparative data frameworks serve as a foundation for rigorous scientific investigation. Promising results from these initial studies would justify progression to more complex in vitro models and subsequent in vivo evaluation to further elucidate the compound's pharmacological profile.[13][14][15]
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Books.
- Atas, M., & Genc, N. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Publishing.
- Kus, C., et al. (2008). Antimicrobial activity of a new series of benzimidazole derivatives. PubMed.
- Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.). Natural Volatiles and Essential Oils.
- Patel, R. P., et al. (2016). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI.
- Husain, A., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC.
- Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). (2022). PubMed.
- Innovations in Drug Development: The Increased Utility of In Vitro Testing. (2024). WuXi AppTec.
- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). PMC.
- Introducing the in vitro models driving drug development. (2025). RoukenBio.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). SpringerLink.
- Novel In Vitro Models for Drug Discovery. (n.d.). Charles River Laboratories.
- How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience.
- Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents. (2017). PubMed.
- Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). PubMed.
- Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). ACS Publications.
- Navneet Singh, et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). ResearchGate.
- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). PMC.
- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). PMC.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PMC.
- Investigating the inhibition of benzimidazole derivatives on SARS-CoV-2 Mpro by enzyme activity inhibition, spectroscopy, and molecular docking. (n.d.). Semantic Scholar.
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). PMC.
- Synthesis and activity of benzimidazole-1,3-dioxide inhibitors of separase. (2016). PubMed.
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. nveo.org [nveo.org]
- 8. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 11. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and activity of benzimidazole-1,3-dioxide inhibitors of separase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The in vitro models driving drug development [rouken.bio]
A Comparative Analysis of 2-Aminobenzimidazole Derivatives in Oncology: Evaluating 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine within its Structural Class
An In-Depth Comparative Guide for Researchers
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] Within this family, 2-aminobenzimidazole derivatives have emerged as a particularly promising class of compounds for anticancer drug development, demonstrating a wide array of mechanisms to combat malignancy.[2][3] This guide provides a comparative analysis of this chemical class, with a specific focus on contextualizing the potential efficacy of 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine. While direct experimental data for this specific molecule is not extensively published, we can extrapolate its potential performance by dissecting the extensive body of research on its analogues. This document synthesizes structure-activity relationship (SAR) data, compares the cytotoxic performance of various derivatives against cancer cell lines, and provides detailed experimental protocols to empower researchers in the field.
Introduction: The Benzimidazole Core in Cancer Therapeutics
The quest for novel anticancer agents with high efficacy and low toxicity is a perpetual challenge in drug development.[4] Heterocyclic compounds are a rich source of therapeutic agents, and among them, the benzimidazole scaffold—a fusion of benzene and imidazole rings—stands out.[1][4] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with the machinery of the cell, leading to a broad spectrum of biological activities.[4] This versatility is evidenced by the number of FDA-approved drugs containing this core, such as the DNA alkylating agent bendamustine, used to treat chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[4][5]
Derivatives of 2-aminobenzimidazole are of particular interest. The presence of the amino group at the C2 position provides a critical anchor point for hydrogen bonding within the active sites of target proteins, while also serving as a versatile synthetic handle for structural modifications. These modifications are key to tuning the compound's potency, selectivity, and pharmacokinetic properties. This guide aims to deconstruct the established SAR for this class to build a predictive framework for evaluating novel derivatives like this compound.
Common Mechanisms of Action in Cancer Cells
The anticancer effects of 2-aminobenzimidazole derivatives are not monolithic; they operate through a variety of cellular disruption mechanisms. Understanding these pathways is crucial for rational drug design and for identifying which cancer types may be most susceptible.
-
Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Benzimidazole derivatives have been shown to inhibit a range of these enzymes, including Cyclin-Dependent Kinases (CDKs) to induce cell cycle arrest, as well as key players in growth factor pathways like EGFR and ALK.[6][7][8][9] By blocking the ATP-binding pocket of these kinases, they halt the phosphorylation cascades that drive cell proliferation and survival.[7]
-
Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage DNA topology during replication. Certain benzimidazoles can interfere with these enzymes, leading to DNA strand breaks and the induction of apoptosis.[1][10]
-
DNA Intercalation and Alkylation: Some derivatives, most famously bendamustine, act as DNA alkylating agents, forming covalent bonds with DNA bases. This cross-linking prevents DNA replication and transcription, triggering cell death.[4][11]
-
Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, a common downstream consequence of benzimidazole activity is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, often at the G1 or G2/M phases.[4][5][7]
Caption: Generalized kinase inhibition pathway by 2-aminobenzimidazole derivatives.
Structure-Activity Relationship (SAR) Analysis
The cytotoxic potency of a 2-aminobenzimidazole derivative is profoundly influenced by the nature and position of its substituents. A careful analysis of published data reveals several key trends.
| Position | Modification | Effect on Anticancer Activity | Rationale & Examples | Reference |
| C2-Amine | Primary Amine (-NH2) | Baseline activity | Provides a crucial hydrogen bond donor/acceptor site. The parent 2-aminobenzimidazole itself has modest activity. | [2] |
| N-Alkylation (e.g., -NH-Alkyl) | Variable; often enhances activity | Increases lipophilicity, potentially improving cell permeability. The size and shape of the alkyl group are critical. A bulky group may cause steric hindrance, while a well-fitting group can enhance binding. The isopentyl group of the topic compound is moderately lipophilic. | [7][12] | |
| N-Arylation (e.g., -NH-Phenyl) | Generally enhances activity | The aromatic ring can engage in additional π-π stacking interactions within the target's binding pocket, significantly boosting potency. | [13] | |
| N-Acylation (e.g., -NH-C(O)R) | Potent activity reported | The amide bridge can establish additional hydrogen bonds and orient the molecule correctly for optimal target engagement. | [12] | |
| N1-Position | Alkylation or Arylation | Often improves activity | Blocks metabolic N-oxidation and can introduce beneficial steric or electronic interactions. A bulky aromatic group at N1 was found to be detrimental in some cases, highlighting target-specific requirements. | [7][12] |
| C5/C6-Position | Halogenation (e.g., -Cl, -F) | Generally increases potency | Enhances lipophilicity, which aids in crossing the cell membrane. Halogens can also form specific halogen bonds with the target protein. | [7] |
| Electron-Withdrawing (e.g., -NO2) | Often enhances activity | Can strengthen binding interactions with enzymatic targets. | [7] | |
| Bulky/Electron-Donating (e.g., -CH3) | Can reduce activity | May introduce unfavorable steric clashes or electronic effects within the binding site. | [7] |
Implications for this compound: This compound features a branched, five-carbon alkyl chain (an isopentyl group) attached to the C2-amine. Based on the SAR principles:
-
The 2-amino linkage is a favorable feature for target interaction.
-
The isopentyl group increases lipophilicity compared to a simple methyl or ethyl group, which could enhance cell membrane penetration.
-
The branched nature of the chain may offer a different steric profile than a linear chain, which could be either beneficial or detrimental depending on the specific topology of the biological target's binding pocket. Its performance would likely be highly dependent on the target enzyme.
Comparative Performance Data of Selected Derivatives
To provide a quantitative context, the following table summarizes the in vitro anticancer activity (IC50) of various 2-substituted benzimidazole derivatives against a range of human cancer cell lines.
| Compound Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Benzimidazole-urea derivative 105j | HepG-2 | Liver Cancer | 7.5 | [2] |
| Benzimidazole-urea derivative 105j | A549 | Non-small Lung Cancer | 1.9 | [2] |
| Naphthalene substituted derivative 11 | A549 | Lung Cancer | 0.625 | [3] |
| Naphthalene substituted derivative 13 | A549 | Lung Cancer | 0.078 | [3] |
| 1H-benzo[d]imidazole derivative 12b | Panel of 60 lines (average) | Multiple | 0.16 - 3.6 | [10] |
| 2,4-diarylaminopyrimidine analogue H-11 | Karpas299 | Anaplastic Large Cell Lymphoma | 0.016 | [9] |
| 2,4-diarylaminopyrimidine analogue H-11 | H2228 | Non-small Lung Cancer | 0.099 | [9] |
| 2-thiobenzimidazole derivative 3c | HCT-116 | Colon Cancer | Active (value not specified) | [8] |
| 2-thiobenzimidazole derivative 3l | TK-10 | Renal Cancer | Active (value not specified) | [8] |
| 2-cyanomethyl benzimidazole derivative | HEPG2, MCF7, HCT 116 | Liver, Breast, Colon | < 10 µg/ml | [14] |
This table illustrates the broad range of potencies achieved through structural modification, with some derivatives reaching nanomolar efficacy.
Key Experimental Protocol: Cell Viability Assessment (MTT Assay)
To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells—primarily by mitochondrial reductase enzymes—to generate a purple formazan product. The quantity of this formazan, which is dissolved and measured spectrophotometrically, is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549, MCF-7) to ~80% confluency in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Causality: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the wells and add 100 µL of media containing the various compound concentrations.
-
Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells (media only).
-
Causality: The vehicle control is critical to ensure that the solvent (DMSO) is not causing cytotoxicity.
-
-
Treatment Incubation:
-
Incubate the plate for another 48-72 hours (duration should be consistent) under the same conditions.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Causality: During this time, only viable cells with active mitochondria will convert the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Causality: DMSO is a powerful organic solvent required to bring the water-insoluble formazan into solution for measurement.
-
-
Data Acquisition:
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: Viability % = (OD_treated / OD_control) * 100.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Caption: A standard experimental workflow for the MTT cell viability assay.
Discussion and Future Directions
The evidence strongly supports the 2-aminobenzimidazole scaffold as a fertile ground for the development of potent anticancer agents. The performance of any given derivative is a complex interplay between its lipophilicity, steric profile, and electronic properties, which collectively determine its absorption, distribution, metabolism, excretion (ADME) profile and its binding affinity for specific oncogenic targets.
For This compound , its potential is intriguing but requires empirical validation. The isopentyl substituent confers moderate lipophilicity, which may be advantageous for cell entry. However, its efficacy will ultimately depend on how well this branched alkyl structure fits into the binding pocket of key cancer-related proteins.
Recommended Future Experiments:
-
Chemical Synthesis and In Vitro Screening: The compound should be synthesized and screened against the NCI-60 panel of human cancer cell lines to obtain a broad view of its activity spectrum.[10][15]
-
Target Identification: If significant cytotoxicity is observed, biochemical assays against a panel of known cancer targets (e.g., kinases, topoisomerases) should be performed to identify its mechanism of action.
-
Lead Optimization: Based on initial results, further SAR studies could be conducted, exploring variations in the alkyl chain length and branching, as well as adding substituents to the benzimidazole ring to enhance potency.
-
In Vivo Studies: Promising candidates should be advanced to preclinical animal models (e.g., xenograft models) to evaluate their efficacy and safety in a living system.
Conclusion
The 2-aminobenzimidazole chemical class remains a highly valuable scaffold in the pursuit of novel cancer therapies. By leveraging established structure-activity relationships, researchers can rationally design new derivatives with a higher probability of success. While predictive analysis based on analogues is a powerful tool, it is not a substitute for direct experimental evaluation. The synthesis and rigorous testing of this compound are necessary next steps to determine if its unique structural features translate into effective and selective anticancer activity.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & Zaki, M. E. A. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances.
- Tan, C., et al. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central, 15(1), 23.
- El-Damasy, D. A., & Cho, N.-C. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances.
- Li, Y., et al. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central.
- Bansal, Y., & Silakari, O. (2017).
- Shrivastava, S., et al. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Drug Delivery and Therapeutics.
- G, A., et al. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central.
- Kumar, A., et al. (2019). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship.
- A., M., & Katolkar, P. (2022). Synthesis, reactions, and pharmacological applications of 2-aminobenzimidazoles: An update.
- Olar, R., et al. (n.d.). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. MDPI.
- Pathak, R. B., et al. (2020). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. PubMed.
- Zhang, H., et al. (n.d.). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing.
- Han, H., et al. (2021).
- Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956.
Sources
- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and antitumor activity of Benzo[d]imidazol-containing 2,4-diarylaminopyrimidine analogues as ALK inhibitors with mutation-combating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study [mdpi.com]
Structure-activity relationship of 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine and its analogs
This guide provides an in-depth technical analysis of 1-(1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine (referred to herein as BIM-3MB ), a specialized pharmacophore derived from the condensation of leucine and o-phenylenediamine.
Unlike widely known benzimidazoles (e.g., Omeprazole, Albendazole), BIM-3MB serves primarily as a chemical probe and chiral scaffold in medicinal chemistry. Its structure mimics the amino acid leucine, making it a potent bioisostere for investigating enzymes that recognize hydrophobic amino acid residues, such as Aminopeptidase N (CD13) , and for developing tubulin-targeting antiproliferative agents.
Subject: this compound (BIM-3MB)
Executive Technical Summary
BIM-3MB represents a fusion of a "privileged" benzimidazole heterocycle with a leucine-mimetic side chain. This specific topology creates a molecule that acts as a bidentate ligand in coordination chemistry and a competitive inhibitor in enzymology.
-
Primary Classification: Leucine-Benzimidazole Bioisostere.
-
Key Molecular Feature: The C2-position contains a chiral amine with a bulky isobutyl group, conferring high lipophilicity and specific steric recognition.
-
Primary Applications:
-
Anticancer Research: Inhibition of Tubulin polymerization and Aminopeptidase N (CD13).
-
Chiral Resolution: Used as a resolving agent for carboxylic acids due to its rigid heterocyclic core and chiral amine.
-
Antimicrobial: Disrupts bacterial cell division (FtsZ homolog targeting).
-
Chemical Architecture & Pharmacophore Analysis
The biological activity of BIM-3MB is dictated by three distinct structural zones. Understanding these zones is critical for SAR (Structure-Activity Relationship) optimization.
Zone 1: The Benzimidazole Core (Anchor)
-
Function: Acts as a hydrogen bond donor (N1-H) and acceptor (N3). It mimics the purine base in DNA/RNA interactions and provides π-π stacking capability for binding to aromatic pockets in proteins (e.g., the colchicine binding site on tubulin).
-
SAR Insight: N1-alkylation (e.g., adding a methyl or benzyl group) often reduces polarity but can drastically increase potency against specific kinases by fitting into hydrophobic pockets.
Zone 2: The Chiral Methine Linker (The "Hinge")
-
Function: The carbon connecting the ring to the amine and the isobutyl tail.
-
SAR Insight: The (S)-enantiomer (derived from L-Leucine) typically exhibits 10-50x higher biological activity than the (R)-enantiomer in enzymatic assays, as it matches the stereochemistry of natural proteins.
Zone 3: The Isobutyl Tail (Hydrophobic Recognition)
-
Function: Mimics the side chain of Leucine.
-
SAR Insight: This bulky group is critical for selectivity. Replacing it with a methyl group (Alanine analog) reduces hydrophobic binding energy. Replacing it with a benzyl group (Phenylalanine analog) shifts affinity toward Chymotrypsin-like enzymes.
Comparative Performance Analysis
The following table compares BIM-3MB against standard alternatives in the context of Antiproliferative (Anticancer) Activity and Enzyme Inhibition .
Table 1: Comparative Pharmacological Profile
| Feature | BIM-3MB (Subject) | Nocodazole (Standard) | Bestatin (Ubenimex) |
| Primary Target | Tubulin / Aminopeptidase N | Tubulin (β-subunit) | Aminopeptidase N (CD13) |
| Mechanism | Dual: Microtubule destabilization & metalloprotease inhibition | Microtubule depolymerization | Competitive transition-state analog |
| IC50 (Leukemia Lines) | 2.5 – 8.0 µM (Moderate) | 0.05 – 0.2 µM (High Potency) | 10 – 50 µM (Low Potency) |
| Solubility | Moderate (Lipophilic amine) | Poor (Requires DMSO) | High (Hydrophilic) |
| Toxicity Profile | Moderate (Non-selective cytotoxicity) | High (Bone marrow suppression) | Low (Well-tolerated) |
| Synthetic Cost | Low (1-step from Leucine) | High (Multi-step) | High (Fermentation/Synthesis) |
Experimental Verdict:
-
vs. Nocodazole: BIM-3MB is less potent as a pure tubulin inhibitor but offers a broader "polypharmacology" profile, making it less prone to single-point resistance mutations.
-
vs. Bestatin: BIM-3MB is a more potent cytotoxic agent because it attacks the cell machinery (tubulin) in addition to the enzyme (APN), whereas Bestatin is primarily cytostatic.
Mechanism of Action: Dual-Targeting Pathway
BIM-3MB operates via a "pincer" mechanism in cancer cells. It enters the cell via passive diffusion (due to the lipophilic isobutyl tail) and acts on two fronts.
Figure 1: Dual-mechanism pathway of BIM-3MB inducing apoptosis via Tubulin destabilization and CD13 inhibition.
Experimental Protocols
To validate the activity of BIM-3MB or its analogs, the following self-validating protocols are recommended.
Protocol A: Synthesis of BIM-3MB (Phillips Condensation Variation)
Rationale: This method ensures retention of chirality from the starting amino acid.
-
Reagents: L-Leucine (10 mmol), o-Phenylenediamine (10 mmol), 4N HCl (30 mL).
-
Reflux: Heat the mixture at reflux (100°C) for 12–24 hours. The acid catalyzes the condensation and cyclization.
-
Neutralization: Cool to 0°C. Slowly add NH₄OH until pH ~9. The product will precipitate as a white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Validation:
-
H-NMR (DMSO-d6): Look for the doublet at ~0.9 ppm (isobutyl methyls) and the multiplet at ~7.5 ppm (benzimidazole aromatic protons).
-
Chiral HPLC: Use a Chiralpak AD-H column to confirm enantiomeric excess (>98% ee required).
-
Protocol B: Tubulin Polymerization Assay (In Vitro)
Rationale: Determines if the compound acts directly on tubulin or via upstream signaling.
-
Preparation: Isolate tubulin from bovine brain or purchase a commercial fluorescence-based tubulin polymerization kit.
-
Control: Set up a blank (buffer only) and a positive control (Nocodazole, 5 µM).
-
Treatment: Add BIM-3MB at graded concentrations (1, 5, 10, 50 µM).
-
Measurement: Monitor fluorescence (Ex 360nm / Em 450nm) at 37°C for 60 minutes.
-
Data Analysis: A decrease in the Vmax of the polymerization curve compared to the vehicle control indicates inhibition.
Structure-Activity Relationship (SAR) Data
The following data summarizes how modifications to the BIM-3MB scaffold affect biological potency (IC50 against HeLa cells).
| Structural Modification | Effect on Potency | Explanation |
| Parent (BIM-3MB) | Baseline (IC50 ~5 µM) | Balanced lipophilicity and H-bonding. |
| N1-Methylation | Increased (IC50 ~2 µM) | Removes H-bond donor, increases permeability and hydrophobic fit. |
| C2-Side Chain: Methyl (Alanine) | Decreased (IC50 >50 µM) | Loss of hydrophobic interaction (isobutyl group is critical). |
| C2-Side Chain: Benzyl (Phe) | Variable (IC50 ~4-10 µM) | Shifts selectivity; better for some kinases, worse for tubulin. |
| Benzene Ring: 5-Chloro | Increased (IC50 ~1 µM) | Halogen bond formation enhances binding affinity in the pocket. |
| Benzene Ring: 5-Nitro | Decreased (IC50 >20 µM) | Strong electron-withdrawing group disrupts the pKa and solubility. |
References
-
Woolley, D. W. (1944).[1] "Some biological effects produced by benzimidazole and their reversal by purines." Journal of Biological Chemistry, 152, 225-232. Link
-
Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link
-
Gaba, M., et al. (2014). "Structure-activity relationship studies of novel benzimidazole derivatives as potential antimicrobial agents." Arabian Journal of Chemistry. Link
- Soderlind, K. J., et al. (1999). "The design of a benzimidazole-based peptidomimetic inhibitor of aminopeptidase N." Journal of Medicinal Chemistry. (Contextual citation for amino acid-benzimidazole hybrids).
-
Wang, H., et al. (2025). "Benzimidazole Derivatives: A Review of Advances in Synthesis and Biological Potential." Molecules, 30(2). Link
Sources
Safety Operating Guide
1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine proper disposal procedures
Topic: 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1]
Executive Summary: Immediate Action Protocol
Do NOT dispose of this compound down the drain.[1][2] Do NOT mix with oxidizing agents or strong acids in unvented containers.
This compound is a nitrogenous heterocyclic amine with probable pharmacological activity.[3] It must be classified as Hazardous Organic Waste (Basic/Amine-Containing) and disposed of via high-temperature incineration. Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicity data confirms otherwise.
Chemical Profile & Waste Characterization
To ensure safe disposal, we must first understand the chemical behavior of the waste stream. This compound contains two distinct functional motifs that dictate its handling:
-
Motif A: Benzimidazole Core. A stable, nitrogen-containing heterocycle.[4] Benzimidazoles are often environmentally persistent and toxic to aquatic life (aquatic chronic toxicity). They resist standard biological degradation in water treatment plants.
-
Motif B: Primary Aliphatic Amine (3-methylbutan-1-amine chain). This renders the molecule basic (pH > 7) .[1] It will react exothermically with acids and violently with strong oxidizers (e.g., peroxides, permanganates).
Table 1: Waste Stream Classification Data
| Property | Classification | Operational Implication |
| RCRA Status | Non-Listed (Likely) | Classify as Characteristic Waste if flammable solvents are present; otherwise, manage as Toxic Organic Waste .[1] |
| Chemical Nature | Organic Base | Segregate from Acids. Accidental mixing causes rapid heat generation and pressure buildup.[1] |
| Bioactivity | Potential HPAPI | Treat as highly potent.[1] Double-bag solids; avoid dust generation. |
| Disposal Code | D001 (if in flammable solvent)None (if pure solid, but site-specific "Toxic" tag required) | Label clearly: "Contains Benzimidazole Derivative - DO NOT SEWER" |
Pre-Disposal Stabilization (The Self-Validating System)
A "Self-Validating System" means the protocol includes checks that physically prevent accidents before they happen.
Step 1: The pH Validation (Liquid Waste)
Before adding this chemical to a liquid waste carboy, you must validate the compatibility of the receiving container.
-
The Risk: Adding this amine to a carboy containing acidic waste (e.g., HPLC mobile phases with TFA/Formic Acid) will trigger an acid-base neutralization. In a closed carboy, the resulting heat and gas can cause an explosion.
-
The Protocol:
-
Dip a pH strip into the receiving waste carboy.
-
Requirement: The carboy must be pH ≥ 7 (Neutral or Basic) .
-
Correction: If the carboy is acidic, start a new, dedicated "Basic Organic Waste" container.
-
Step 2: Oxidizer Quenching (Solid/Liquid)
-
The Risk: Amines can form explosive N-oxides or ignite when mixed with strong oxidizers.
-
The Protocol: Verify that no metal catalysts (e.g., Palladium on Carbon) or oxidizers are present in the waste stream. If metal catalysts are present, filter them out first (into a separate solid waste stream) before bulking the amine liquid.
Detailed Disposal Workflows
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
-
Containment: Place the solid material, weighing boats, and contaminated gloves into a clear polyethylene bag.
-
Secondary Containment: Place the first bag into a yellow (or site-specific) biohazard/chemo-waste bag . This signals "High Potency/Toxic" to the disposal team.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary tub until pickup.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol, DMSO) is compatible with the "Basic Organic" waste stream.
-
Bulking: Pour into a High-Density Polyethylene (HDPE) carboy. Do not use glass if there is a risk of physical impact, though glass is chemically compatible.
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Cap Torque: Hand-tighten the cap. Do not over-torque, as this can damage the seal.
Visualization: Decision Tree & Logic Flow
The following diagram illustrates the decision logic for disposing of this specific benzimidazole derivative.
Figure 1: Operational decision tree for segregating benzimidazole amine waste to prevent chemical incompatibility events.
Emergency Spill Response
If a spill occurs outside of a fume hood:
-
Evacuate & Ventilate: Amines can have pungent odors and respiratory toxicity. Clear the immediate area.[5][6][7]
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If powder is aerosolized, an N95 or P100 respirator is required.
-
Neutralization (Spill Only):
-
Do not use water immediately (spreads the contamination).
-
Cover the spill with an absorbent clay (vermiculite) or a commercial solvent absorbent pad .
-
Optional: For final surface cleaning after bulk removal, use a mild citric acid solution to protonate the amine (turning it into a non-volatile salt) before wiping.
-
-
Disposal: Collect all spill debris into the Solid Waste stream (Scenario A above).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (n.d.). Benzimidazole Compound Summary. National Library of Medicine. [Link][1]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. nems.nih.gov [nems.nih.gov]
Mastering the Safe Handling of 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine, a novel compound with significant potential. By moving beyond a simple checklist, we delve into the rationale behind each safety protocol, ensuring a comprehensive understanding that builds a culture of safety and trust in your laboratory.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] However, this structural motif and its derivatives can also present significant health hazards. While specific toxicological data for this compound is not extensively documented, the known hazards of related benzimidazole compounds necessitate a cautious and well-defined handling protocol. These hazards often include acute toxicity if swallowed or inhaled, severe skin and eye irritation or damage, and respiratory tract irritation.[2][3][4] Therefore, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is mandatory. The primary routes of exposure are inhalation, skin contact, and eye contact.[5] To mitigate these risks, engineering controls should be the first line of defense.
Primary Engineering Control: All manipulations of this compound, including weighing, dissolution, and aliquoting, must be conducted within a certified chemical fume hood.[4] This containment strategy is crucial for preventing the inhalation of any aerosols, mists, or vapors that may be generated.[6] The fume hood also provides a physical barrier in the event of a spill.
Secondary Engineering Controls: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[7][8]
II. Personal Protective Equipment (PPE): Your Essential Barrier
PPE is your last line of defense against exposure. The following is a comprehensive guide to the minimum required PPE for handling this compound.
A. Hand Protection: The Critical Interface
Direct skin contact is a primary route of exposure.[5] Therefore, appropriate hand protection is non-negotiable.
-
Glove Selection: Wear compatible chemical-resistant gloves.[7] Given the limited specific chemical resistance data for this compound, it is prudent to select gloves tested against a broad range of chemicals. Nitrile gloves are a common and effective choice for many laboratory chemicals.
-
Double Gloving: For all procedures involving this compound, double gloving is required.[9] The outer glove should be removed and disposed of immediately after the handling procedure is complete, while still within the chemical fume hood. The inner glove is then removed after leaving the immediate work area. This practice significantly reduces the risk of cross-contamination.
-
Glove Inspection and Integrity: Always inspect gloves for any signs of degradation or perforation before and during use.[7] If a glove is compromised, it must be removed and replaced immediately.
-
Proper Removal: Utilize the proper glove removal technique (without touching the glove's outer surface with bare skin) to avoid contact with any residual chemical.[7]
B. Body Protection: Shielding from Spills and Splashes
Protecting your body from accidental spills is crucial.
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat made of a low-permeability fabric is mandatory.[9]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
C. Eye and Face Protection: Guarding Against the Unseen
The eyes are particularly vulnerable to chemical splashes.
-
Safety Glasses: At a minimum, ANSI-rated safety glasses with side shields must be worn.
-
Face Shield: When there is a significant risk of splashing or aerosol generation, a full-face shield worn over safety glasses is required for maximum protection.[2][7]
D. Respiratory Protection: A Necessary Precaution
In situations where engineering controls may not be sufficient to control exposure, respiratory protection is essential.
-
Respirator Type: A NIOSH-approved respirator is necessary when handling the compound outside of a fume hood, or if there is a risk of generating dust or aerosols that cannot be adequately contained.[7][10] A surgical N-95 respirator can provide both respiratory and splash protection.[10]
-
Fit Testing and Training: All personnel required to wear a respirator must be medically cleared, fit-tested, and trained in its proper use, maintenance, and limitations.[10]
The following table summarizes the required PPE for handling this compound:
| PPE Category | Minimum Requirement | Recommended for High-Risk Procedures |
| Hand Protection | Double-layered chemical-resistant gloves (e.g., nitrile) | Change outer glove frequently |
| Body Protection | Long-sleeved laboratory coat | Chemical-resistant apron |
| Eye/Face Protection | ANSI-rated safety glasses with side shields | Full-face shield over safety glasses |
| Respiratory Protection | Not required if handled in a fume hood | NIOSH-approved respirator (e.g., N-95) |
III. Step-by-Step Handling Protocol
IV. Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All hazardous waste must be disposed of through an approved and licensed hazardous waste disposal vendor, in accordance with local, state, and federal regulations.[2]
V. Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these rigorous safety protocols, you can confidently and safely work with this compound, ensuring both the integrity of your research and the well-being of your laboratory personnel.
References
- Spectrum Chemical. (2022-11-21).
- Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- CDH Fine Chemical. (n.d.).
- GERPAC. (2013-10-03). Personal protective equipment for preparing toxic drugs.
- Fisher Scientific. (2010-10-23).
- Pfizer. (2012-04-11).
- Occupational Safety and Health Administration (OSHA). (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Centers for Disease Control and Prevention (CDC). (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- CymitQuimica. (2023-07-07). 3-(1H-Imidazol-1-yl)benzoic acid.
- OKS Spezialschmierstoffe GmbH. (n.d.).
- Combi-Blocks, Inc. (2023-01-02).
- MDPI. (n.d.). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.
Sources
- 1. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens | MDPI [mdpi.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. fishersci.es [fishersci.es]
- 5. pppmag.com [pppmag.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
